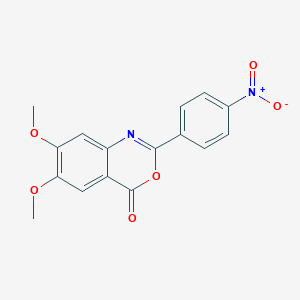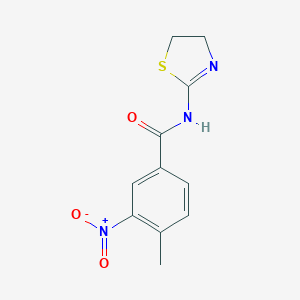
3-(3-methylphenyl)-2-(propylsulfanyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylphenyl)-2-(propylsulfanyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-2-(propylsulfanyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 3-Methylphenyl Group: This step involves the substitution of the hydrogen atom at the 3-position of the quinazolinone core with a 3-methylphenyl group.
Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a propylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced catalytic systems, and automated purification techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-2-(propylsulfanyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazolinone using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-(3-methylphenyl)-2-(propylsulfanyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-2-(propylsulfanyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Methylphenylquinazolinone: Lacks the propylsulfanyl group, which may result in different biological activities.
2-Propylsulfanylquinazolinone: Lacks the 3-methylphenyl group, affecting its chemical reactivity and biological properties.
3-(3-Methylphenyl)-2-thioquinazolinone: Contains a thio group instead of a sulfanyl group, which can influence its oxidation state and reactivity.
Uniqueness
3-(3-methylphenyl)-2-(propylsulfanyl)-4(3H)-quinazolinone is unique due to the presence of both the 3-methylphenyl and propylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
25477-44-5 |
|---|---|
Molecular Formula |
C18H18N2OS |
Molecular Weight |
310.4g/mol |
IUPAC Name |
3-(3-methylphenyl)-2-propylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C18H18N2OS/c1-3-11-22-18-19-16-10-5-4-9-15(16)17(21)20(18)14-8-6-7-13(2)12-14/h4-10,12H,3,11H2,1-2H3 |
InChI Key |
XLWYUOILPFTJDH-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(dimethylamino)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B506135.png)




![N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide](/img/structure/B506141.png)

![2-[2-(4-fluorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B506144.png)

![N-[4-(dimethylamino)phenyl]-3-methylbenzamide](/img/structure/B506151.png)


![N-[4-(dimethylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B506154.png)

